(8-Fluoro-4-methylquinolin-3-yl)boronic acid
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Overview
Description
(8-Fluoro-4-methylquinolin-3-yl)boronic acid is an organoboron compound that has gained attention in various fields of research due to its unique chemical properties This compound is characterized by the presence of a boronic acid group attached to a quinoline ring, which is further substituted with a fluorine atom at the 8th position and a methyl group at the 4th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (8-Fluoro-4-methylquinolin-3-yl)boronic acid typically involves the following steps:
Formation of the Quinoline Ring: The quinoline ring can be synthesized through various methods, such as the Skraup synthesis, Friedländer synthesis, or Pfitzinger reaction. These methods involve the cyclization of aniline derivatives with carbonyl compounds under acidic or basic conditions.
Introduction of Fluorine and Methyl Groups: The fluorine atom can be introduced via electrophilic fluorination using reagents like Selectfluor or N-fluorobenzenesulfonimide. The methyl group can be introduced through alkylation reactions using methyl iodide or methyl triflate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, high-throughput screening for catalyst optimization, and automated purification systems to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(8-Fluoro-4-methylquinolin-3-yl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction involving boronic acids, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or phenol using oxidizing agents like hydrogen peroxide or sodium perborate.
Reduction: The quinoline ring can undergo reduction reactions to form tetrahydroquinoline derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3, NaOH), and solvents (e.g., toluene, ethanol) are commonly used.
Oxidation: Hydrogen peroxide, sodium perborate, and other mild oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Major Products Formed
Suzuki-Miyaura Coupling: Biaryl or vinyl-aryl compounds.
Oxidation: Alcohols or phenols.
Reduction: Tetrahydroquinoline derivatives.
Scientific Research Applications
(8-Fluoro-4-methylquinolin-3-yl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (8-Fluoro-4-methylquinolin-3-yl)boronic acid is primarily based on its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as:
Comparison with Similar Compounds
Similar Compounds
(8-Fluoroquinolin-3-yl)boronic acid: Lacks the methyl group at the 4th position, which may affect its reactivity and binding properties.
(4-Methylquinolin-3-yl)boronic acid: Lacks the fluorine atom at the 8th position, which may influence its electronic properties and stability.
Uniqueness
(8-Fluoro-4-methylquinolin-3-yl)boronic acid is unique due to the presence of both fluorine and methyl substituents on the quinoline ring. This combination imparts distinct electronic and steric properties, making it a valuable compound for various applications in organic synthesis, medicinal chemistry, and material science.
Properties
Molecular Formula |
C10H9BFNO2 |
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Molecular Weight |
205.00 g/mol |
IUPAC Name |
(8-fluoro-4-methylquinolin-3-yl)boronic acid |
InChI |
InChI=1S/C10H9BFNO2/c1-6-7-3-2-4-9(12)10(7)13-5-8(6)11(14)15/h2-5,14-15H,1H3 |
InChI Key |
SEFUSXDRHMUODH-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CN=C2C(=C1C)C=CC=C2F)(O)O |
Origin of Product |
United States |
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